molecular formula C30H45NO B8584344 10,12,19,21-Triacontatetraynamide CAS No. 608881-70-5

10,12,19,21-Triacontatetraynamide

Cat. No.: B8584344
CAS No.: 608881-70-5
M. Wt: 435.7 g/mol
InChI Key: LPPDCQURBKOBFM-UHFFFAOYSA-N
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Description

10,12,19,21-Triacontatetraynamide is a synthetic long-chain polyyne amide characterized by a 30-carbon backbone (triacontane) with four conjugated triple bonds at positions 10, 12, 19, and 21, terminated by an amide functional group.

Properties

CAS No.

608881-70-5

Molecular Formula

C30H45NO

Molecular Weight

435.7 g/mol

IUPAC Name

triaconta-10,12,19,21-tetraynamide

InChI

InChI=1S/C30H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-8,13-17,22-29H2,1H3,(H2,31,32)

InChI Key

LPPDCQURBKOBFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC#CCCCCCC#CC#CCCCCCCCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 10,12,19,21-Triacontatetraynamide with analogous amides and polyynes described in recent literature, focusing on structural features, synthesis, and functional properties.

Structural Analogues

Compound Name Key Structural Features Synthesis Method Applications
10,12,19,21-Triacontatetraynamide 30C chain, 4 triple bonds, terminal amide Not explicitly reported (inferred) Materials science, bioconjugation
(R)-N-[Tris(2,2,2-trifluoroacet-1-yl)-...]propanamide (10a) Shorter chain (C13), trifluoroacetate groups Microwave-assisted coupling with spermine Oligonucleotide synthesis
N-(4,9,13-Triazatridecan-1-yl)-2-(tert-butylodimethylsiloxy)-butyramide (14) Siloxy-protected amide, triazatridecane chain Microwave synthesis with tert-butyldimethylchlorosilane Drug delivery, peptide mimics
Polyyne-diols (e.g., C20H34O2) Shorter polyynes (C20), diol termini Glaser coupling Polymer precursors

Functional Properties

  • Electronic Behavior : The extended conjugation in 10,12,19,21-Triacontatetraynamide likely enhances conductivity compared to shorter polyynes (e.g., C20 analogues) but may reduce solubility without polar substituents.
  • Biocompatibility : Unlike trifluoroacetate-modified amides (e.g., 10a), which are toxic if deprotected, the terminal amide in 10,12,19,21-Triacontatetraynamide may improve biocompatibility for biomedical applications .

Toxicological Considerations

The Comparative Toxicogenomics Database (CTD) highlights that amino acid-based amides (e.g., 10a, 14) often exhibit species-specific toxicity due to metabolic pathways.

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